1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872781
InChI: InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10)
SMILES:
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

CAS No.:

Cat. No.: VC15872781

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione -

Specification

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
IUPAC Name 2-(2-bromoethyl)-1H-pyridazine-3,6-dione
Standard InChI InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10)
Standard InChI Key XPEDBBXMRKYWGA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(NC1=O)CCBr

Introduction

Overview of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a synthetic organic compound belonging to the pyridazine family. This compound features a bromine atom attached to an ethyl chain and a tetrahydropyridazine ring system with two keto groups at positions 3 and 6. These structural elements make it a potentially valuable intermediate in pharmaceutical and chemical research due to its reactivity and functional versatility.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Starting Materials: The preparation begins with pyridazine derivatives or their precursors.

  • Bromination: Introduction of the bromoethyl group via alkylation reactions using reagents like bromoethanol or bromoacetaldehyde.

  • Cyclization: Formation of the tetrahydropyridazine ring through cyclization reactions under controlled conditions.

  • Oxidation: Conversion of intermediate products into the final dione structure using oxidizing agents.

These steps are often optimized to achieve high yields and purity.

Applications

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has potential applications in:

  • Medicinal Chemistry:

    • As a precursor for synthesizing bioactive molecules.

    • Possible use in drug discovery targeting enzyme inhibition or receptor modulation.

  • Material Science:

    • As a building block for functionalized polymers or advanced materials.

  • Biological Studies:

    • Investigating its interactions with biological targets due to its structural similarity to known pharmacophores.

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurposeObservations
Nuclear Magnetic Resonance (NMR)Structural confirmation (1H and 13C spectra)Chemical shifts corresponding to ethyl and pyridazine protons.
Mass Spectrometry (MS)Molecular weight determinationPeak at ~219 m/z confirming molecular mass.
Infrared Spectroscopy (IR)Functional group analysisCharacteristic peaks for C=O (~1700 cm⁻¹) and C-Br stretching vibrations.
Elemental AnalysisEmpirical formula verificationMatches calculated percentages for C, H, Br, N, O.

Safety and Handling

Due to the presence of bromine and reactive keto groups:

  • Toxicity: Handle with care as brominated compounds may exhibit toxicity.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Protective Measures: Use gloves and goggles when handling the compound.

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